A Comprehensive Technical Guide to 1,3-Bis(2-chloroethyl)urea
A Comprehensive Technical Guide to 1,3-Bis(2-chloroethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2-chloroethyl)urea is a chemical compound of significant interest in the field of medicinal chemistry, primarily recognized as a crucial intermediate in the synthesis of the chemotherapeutic agent Carmustine (B1668450) (BCNU). This technical guide provides a detailed overview of its chemical properties, synthesis, and biological relevance, with a focus on its role as a precursor and potential, though debated, biological activity.
Chemical and Physical Properties
1,3-Bis(2-chloroethyl)urea is a urea (B33335) derivative characterized by the presence of two 2-chloroethyl groups. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2214-72-4 | [1][2] |
| Molecular Weight | 185.05 g/mol | [2] |
| Molecular Formula | C₅H₁₀Cl₂N₂O | [2] |
| Synonyms | BCU, NSC 36198 |
Synthesis of 1,3-Bis(2-chloroethyl)urea
The synthesis of 1,3-Bis(2-chloroethyl)urea is a key step in the production of Carmustine. Several methods have been reported, often involving the reaction of 2-chloroethylamine (B1212225) or its hydrochloride salt with a carbonylating agent.
Experimental Protocol: Synthesis via 1,1'-Carbonyldiimidazole (B1668759) (CDI)
This method avoids the use of the highly toxic phosgene.
Materials:
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2-chloroethylamine hydrochloride
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1,1'-Carbonyldiimidazole (CDI)
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Anhydrous Tetrahydrofuran (THF)
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Water
Procedure:
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To a stirred suspension of 2-chloroethylamine hydrochloride in anhydrous THF, add 1,1'-carbonyldiimidazole (CDI) in a controlled manner.
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The reaction mixture is stirred at a suitable temperature until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
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The solvent (THF) is then removed under reduced pressure.
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Water is added to the residue to precipitate the crude 1,3-Bis(2-chloroethyl)urea.
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The solid is collected by filtration, washed with water, and then purified by recrystallization from isopropanol to yield pure 1,3-Bis(2-chloroethyl)urea.[3][4]
Biological Activity and Mechanism of Action
The biological activity of 1,3-Bis(2-chloroethyl)urea is a subject of some debate in the scientific literature.
Role as a Precursor to Carmustine
The primary and undisputed role of 1,3-Bis(2-chloroethyl)urea is as a direct precursor to the alkylating agent Carmustine. The nitrosation of 1,3-Bis(2-chloroethyl)urea introduces a nitroso group, which is critical for the anticancer activity of Carmustine.[1]
Caption: Synthesis of Carmustine from 1,3-Bis(2-chloroethyl)urea.
DNA Cross-Linking Activity: A Point of Contention
There are conflicting reports regarding the intrinsic ability of 1,3-Bis(2-chloroethyl)urea to induce DNA cross-linking.
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View 1: Inactive Impurity: A significant body of evidence suggests that 1,3-Bis(2-chloroethyl)urea, lacking the nitroso group, has negligible DNA cross-linking capabilities and is considered an inactive impurity in Carmustine preparations.[1] The anticancer efficacy of Carmustine is attributed to the generation of a chloroethyldiazonium hydroxide, which chloroethylates guanine (B1146940) bases in DNA, leading to interstrand cross-links. This process is dependent on the presence of the nitroso group.
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View 2: Potential for Interaction: Conversely, some sources indicate that 1,3-Bis(2-chloroethyl)urea can interact with DNA, RNA, and proteins, causing DNA interstrand cross-linking, which is cytotoxic and leads to apoptotic cell death.[5] This suggests that the chloroethyl groups themselves may possess some inherent alkylating activity, albeit likely much lower than that of the nitrosated derivative.
This discrepancy highlights the need for further research to definitively characterize the independent biological activity of 1,3-Bis(2-chloroethyl)urea.
Caption: Contrasting mechanisms of Carmustine and 1,3-Bis(2-chloroethyl)urea.
Cytotoxicity
Analytical Methods
The analysis of 1,3-Bis(2-chloroethyl)urea and its related compounds, particularly in the context of Carmustine synthesis and purity assessment, is crucial.
High-Performance Liquid Chromatography (HPLC)
HPLC is a commonly employed technique for the analysis of 1,3-Bis(2-chloroethyl)urea and its nitrosated derivatives. A typical method would involve:
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Apparatus: A liquid chromatograph equipped with a UV detector.
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Column: A reverse-phase column, such as a Waters Spherisorb ODS2 (150 x 4.6 mm, 5 µm), is often suitable.
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Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water.
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Detection Wavelength: 200 nm.
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Column Temperature: 25°C.[4]
Conclusion
1,3-Bis(2-chloroethyl)urea is a compound of considerable importance as a synthetic intermediate for the anticancer drug Carmustine. While its primary role is well-established, its intrinsic biological activity, particularly its ability to cross-link DNA, remains an area with conflicting reports. For researchers and drug development professionals, a clear understanding of its synthesis, properties, and the nuances of its biological effects is essential for the development of novel therapeutics and the quality control of existing ones. Further investigation is warranted to fully elucidate the independent pharmacological profile of this molecule.
References
- 1. 1,3-Bis(2-chloroethyl)urea | 2214-72-4 | Benchchem [benchchem.com]
- 2. 1,3-Bis(2-chloroethyl)urea | LGC Standards [lgcstandards.com]
- 3. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]
- 4. WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea - Google Patents [patents.google.com]
- 5. 1,3-Bis(2-chloroethyl)urea | CymitQuimica [cymitquimica.com]
- 6. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
